BenchChemオンラインストアへようこそ!

2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide

Medicinal chemistry Structure-activity relationship Positional isomerism

2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide (CAS 1010910-76-5; molecular formula C₁₅H₁₀ClN₇O; molecular weight 339.74 g/mol) is a synthetic heterocyclic compound integrating three pharmacophoric elements: a benzimidazol-2-ylidene core, a tetrazole ring at the 5-position of the benzamide, and a chlorine substituent at the 2-position of the benzamide ring. The compound belongs to the emerging class of tetrazole-benzimidazole benzamides that have been investigated for antimicrobial, anticancer, anti-diabetic, and anti-asthmatic properties in preclinical screening studies.

Molecular Formula C15H10ClN7O
Molecular Weight 339.74 g/mol
Cat. No. B12639725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H10ClN7O
Molecular Weight339.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
InChIInChI=1S/C15H10ClN7O/c16-11-6-5-9(23-8-17-21-22-23)7-10(11)14(24)20-15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H2,18,19,20,24)
InChIKeyYUFSLFGKLMGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide (CAS 1010910-76-5): Procurement-Relevant Identity and Physicochemical Baseline


2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide (CAS 1010910-76-5; molecular formula C₁₅H₁₀ClN₇O; molecular weight 339.74 g/mol) is a synthetic heterocyclic compound integrating three pharmacophoric elements: a benzimidazol-2-ylidene core, a tetrazole ring at the 5-position of the benzamide, and a chlorine substituent at the 2-position of the benzamide ring . The compound belongs to the emerging class of tetrazole-benzimidazole benzamides that have been investigated for antimicrobial, anticancer, anti-diabetic, and anti-asthmatic properties in preclinical screening studies [1]. Its structural configuration—specifically the 2-chloro-5-tetrazolyl substitution pattern—represents a defined regioisomeric arrangement that distinguishes it from positional isomers such as 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010872-51-1) .

Why 2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the benzimidazole-tetrazole benzamide series, small structural variations produce functionally non-equivalent chemical entities. The target compound features a specific 2-chloro-5-(1H-tetrazol-1-yl) substitution pattern on the benzamide ring and a benzimidazol-2-ylidene (rather than benzimidazole) core, which collectively determine hydrogen-bonding capacity, tautomeric equilibrium, and steric accessibility around the putative metal-coordination or target-binding site [1]. Positional isomerism is critical: the 2-chloro-5-tetrazolyl regioisomer (CAS 1010910-76-5) presents a different spatial arrangement of the chlorine and tetrazole substituents compared to the 4-chloro-2-tetrazolyl isomer (CAS 1010872-51-1), potentially altering binding geometry at biological targets . Furthermore, the benzimidazol-2-ylidene moiety differentiates this compound from simple 2-aminobenzimidazole derivatives; benzimidazol-2-ylidenes are established N-heterocyclic carbene (NHC) precursors whose metal complexes have demonstrated 3- to 5-fold greater cytotoxicity against HCT116 cancer cells compared to their parent benzimidazole ligands [2]. These structural distinctions mean that in-class analogs cannot be assumed to be functionally interchangeable without direct comparative biological data.

Quantitative Differentiation Evidence for 2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide


Regioisomeric Differentiation: 2-Chloro-5-tetrazolyl vs. 4-Chloro-2-tetrazolyl Substitution

The target compound (CAS 1010910-76-5) bears chlorine at the 2-position and the tetrazole ring at the 5-position of the benzamide phenyl ring. Its closest positional isomer, 4-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010872-51-1), reverses this substitution pattern . Both compounds share the identical molecular formula (C₁₅H₁₀ClN₇O) and molecular weight (339.74 g/mol) . The 2-chloro-5-tetrazolyl arrangement places the electron-withdrawing chlorine adjacent to the amide carbonyl, potentially influencing the acidity of the benzimidazol-2-ylidene N–H and the rotational freedom of the benzamide–benzimidazole linkage. No direct head-to-head biological comparison between these two regioisomers has been published in the peer-reviewed literature to date. However, in the tetrazole-benzamide class, regioisomeric substitution has been shown to affect target binding; for example, KKL-55 (a tetrazolyl benzamide trans-translation inhibitor) and its regioisomeric analog KKL-201 exhibit differential inhibition of tmRNA tagging at equimolar concentrations (10 µM) [1].

Medicinal chemistry Structure-activity relationship Positional isomerism

Benzimidazol-2-ylidene Core vs. Benzimidazole: Impact on Metal-Complex Cytotoxicity

The benzimidazol-2-ylidene moiety in the target compound distinguishes it from simple 2-substituted benzimidazoles by providing a free N-heterocyclic carbene (NHC) precursor site. In a systematic study of benzimidazol-2-ylidene-derived Ag(I)-NHC complexes, the metal complexes exhibited IC₅₀ values of 14.9–20.6 µM against HCT116 colorectal cancer cells, representing a 3- to 5-fold enhancement in cytotoxicity compared to their corresponding uncomplexed benzimidazole ligands, which showed IC₅₀ values of 58.3–83.9 µM [1]. While the target compound itself has not been evaluated in this specific assay format, its benzimidazol-2-ylidene core is structurally competent to serve as an NHC precursor for metallodrug development, a property absent in conventional 2-amino or 2-methyl benzimidazole analogs [2]. The presence of the tetrazole ring and 2-chloro substituent may further modulate the electronic properties of the resulting metal-carbene bond, although quantitative data for this specific derivative remain unavailable.

Anticancer N-heterocyclic carbene Cytotoxicity

Tetrazole as a Carboxylic Acid Bioisostere: Implications for Drug-Likeness and Target Engagement

The 1H-tetrazol-1-yl substituent at the 5-position of the benzamide ring functions as a non-classical bioisostere of the carboxylic acid group, offering distinct pharmacokinetic advantages. Tetrazoles exhibit pKₐ values of approximately 4.5–4.9, closely matching carboxylic acids (pKₐ ~4.2–4.5), but with approximately 10-fold higher lipophilicity (log P increase of ~1.0 unit for tetrazole vs. COOH replacement) and greater metabolic stability due to resistance to β-oxidation and glucuronidation [1]. In the benzimidazole angiotensin II receptor antagonist series, tetrazole-bearing derivatives such as losartan and candesartan demonstrated significantly improved oral bioavailability and receptor binding compared to their carboxylic acid counterparts [2]. The target compound incorporates this tetrazole bioisostere directly onto the benzamide scaffold in a 1-substituted (rather than 5-substituted) tetrazole configuration, which positions the acidic N–H in a distinct spatial orientation compared to classical 5-tetrazolyl angiotensin II antagonists. The 2-chloro substituent ortho to the amide carbonyl may further influence the tetrazole's electronic environment through inductive effects, potentially altering its ionization state at physiological pH relative to non-chlorinated analogs [3].

Bioisosterism Drug design Physicochemical property

Antimicrobial and Anticancer Screening of Benzimidazole-Tetrazole Conjugates: Class-Level Activity Profile

A series of benzimidazole derivatives clubbed with tetrazole moieties, synthesized by condensation of diamines with anthranilic acid followed by reaction with aromatic acid chlorides, were screened for anticancer, anti-diabetic, anti-tumor, and anti-asthmatic activities in both in vitro and in vivo models, yielding authentic biological results [1]. Compounds in this structural class have demonstrated antimicrobial activity against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria by disc diffusion methodology [1]. Separately, tetrazole-based benzamides such as KKL-55 have been identified as specific trans-translation inhibitors with broad-spectrum antibiotic activity, binding to elongation factor EF-Tu with a Kd of 2 µM and exhibiting bactericidal activity against Bacillus anthracis vegetative cells at concentrations close to MIC [2]. While the specific target compound (CAS 1010910-76-5) has not been individually profiled in these published studies, its structural features—benzimidazol-2-ylidene core, tetrazole ring, and 2-chlorobenzamide moiety—align it with these biologically validated pharmacophores. The absence of published head-to-head comparison data against specific analogs is a noted evidence gap .

Antimicrobial Anticancer screening Benzimidazole-tetrazole hybrids

Recommended Application Scenarios for 2-Chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide Based on Structural Differentiation


Regioisomeric Selectivity Studies in Tetrazole-Benzamide Target Engagement

The defined 2-chloro-5-(1H-tetrazol-1-yl) substitution pattern, distinguishable from its 4-chloro-2-tetrazolyl isomer (CAS 1010872-51-1), makes this compound suitable for regioisomeric selectivity profiling. Researchers investigating structure-activity relationships in tetrazole-benzamide series can use paired regioisomers to map the spatial requirements of biological targets, as demonstrated for tetrazolyl benzamide trans-translation inhibitors KKL-55 and KKL-201, where regioisomeric arrangement affected tmRNA tagging efficiency [1].

N-Heterocyclic Carbene (NHC) Precursor for Metallodrug Synthesis

The benzimidazol-2-ylidene core provides a competent NHC precursor site for the synthesis of Ag(I), Au(I), Pt(II), or Pd(II) complexes with potential anticancer or antimicrobial applications. Published data demonstrate that benzimidazol-2-ylidene-derived Ag(I)-NHC complexes achieve 3- to 5-fold greater cytotoxicity (IC₅₀ 14.9–20.6 µM) against HCT116 cells compared to their free benzimidazole ligands (IC₅₀ 58.3–83.9 µM) [2]. The presence of the tetrazole and 2-chloro substituents on the target compound may offer additional electronic tuning of the metal center, warranting systematic metallodrug SAR exploration.

Bioisostere-Containing Fragment Library Design for Drug Discovery

The compound integrates a 1H-tetrazol-1-yl bioisostere—with approximately 10-fold greater lipophilicity than the corresponding carboxylic acid while retaining comparable acidity (pKₐ ~4.5–4.9) [3]—within a benzimidazole-benzamide scaffold. This makes it a valuable member of fragment-based or diversity-oriented screening libraries where tetrazole-containing fragments are sought for their improved membrane permeability and metabolic stability. Procurement for library construction should verify the regioisomeric identity by NMR or HPLC to ensure the correct positional isomer is supplied.

Antimicrobial and Anticancer Screening in Benzimidazole-Tetrazole Series

Benzimidazole derivatives clubbed with tetrazole moieties have demonstrated authentic anticancer, anti-diabetic, anti-tumor, and anti-asthmatic activities in vitro and in vivo [4]. The target compound, bearing the pharmacophoric elements common to this active series, is a rational candidate for inclusion in expanded screening panels against cancer cell lines (e.g., HeLa, MCF-7, HCT116) and bacterial strains (e.g., S. aureus, E. coli). Given the absence of published compound-specific potency data, users should conduct their own dose-response profiling and include structurally defined comparators (such as the 4-chloro-2-tetrazolyl isomer and the non-chlorinated analog) to establish differential activity.

Quote Request

Request a Quote for 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.